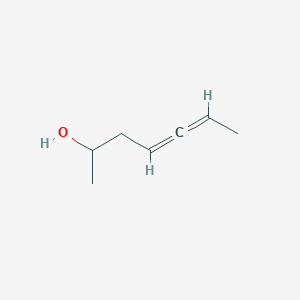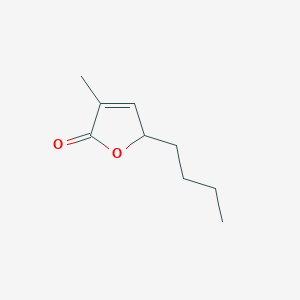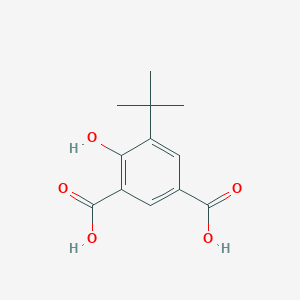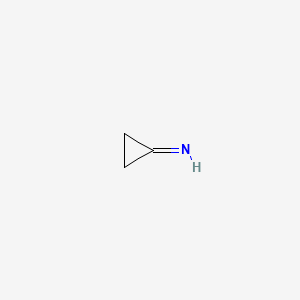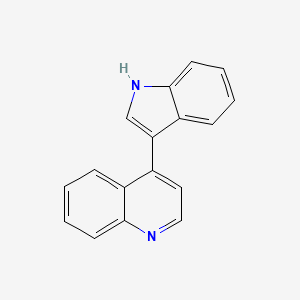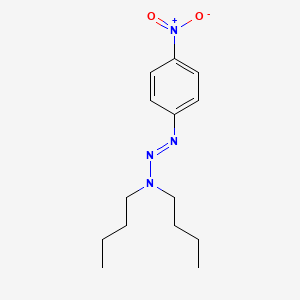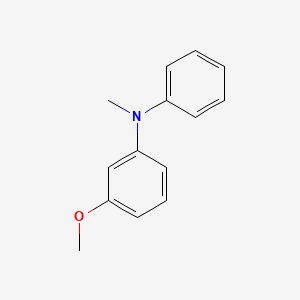
Benzenamine, 3-methoxy-N-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methoxy-N-methyl-N-phenyl- is an organic compound with the molecular formula C14H15NO. It is also known by other names such as N-methyl-N-phenyl-m-anisidine. This compound is part of the broader class of aromatic amines, which are known for their applications in various chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methoxy-N-methyl-N-phenyl- typically involves the methylation of 3-methoxyaniline. One common method is the reaction of 3-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 3-methoxy-N-methyl-N-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-methoxy-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Nitrobenzenes
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Benzenamine, 3-methoxy-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins, as well as in the formulation of various specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-phenyl- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methoxy-:
Benzenamine, N-methyl-N-phenyl-:
Uniqueness
Benzenamine, 3-methoxy-N-methyl-N-phenyl- is unique due to the presence of both the 3-methoxy group and the N-methyl-N-phenyl substitution. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54263-65-9 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methoxy-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C14H15NO/c1-15(12-7-4-3-5-8-12)13-9-6-10-14(11-13)16-2/h3-11H,1-2H3 |
InChI Key |
FWAOJONKONPYIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


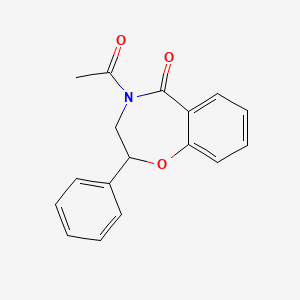
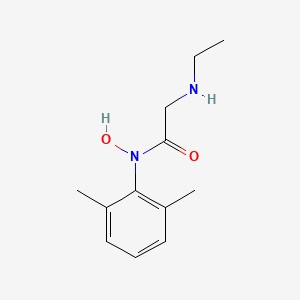
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
